Specific Scientific Field: Polymer Science.
Summary of the Application: The compound “2-Ethylbut-2-enedioic acid” is used in the study of the surface physicochemical properties of Poly Methyl Methacrylate (PMMA).
Methods of Application or Experimental Procedures: The determination of the surface free energy of polymers is generally carried out by inverse gas chromatography (IGC) at infinite dilution.
Results or Outcomes: The results showed non-linear variations of atactic, isotactic, and syndiotactic PMMAs with three maxima characterizing the three transition temperatures of PMMAs.
Specific Scientific Field: Protein Engineering.
Summary of the Application: Unnatural amino acids, such as “2-Ethylbut-2-enedioic acid”, have gained significant attention in protein engineering and drug discovery as they allow the evolution of proteins with enhanced stability and activity.
Methods of Application or Experimental Procedures: Unnatural amino acids are synthesized and can be incorporated into proteins to expand the domain of protein functions.
Specific Scientific Field: Nanotechnology.
Summary of the Application: Nanomaterials, which can be synthesized using “2-Ethylbut-2-enedioic acid”, have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm.
Methods of Application or Experimental Procedures: Exceptionally high surface areas can be achieved through the rational design of nanomaterials.
Results or Outcomes: The nanomaterial properties can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization.
Specific Scientific Field: Nucleic Acid Aptamers.
Summary of the Application: Unnatural amino acids, such as “2-Ethylbut-2-enedioic acid”, are used in the development of nucleic acid aptamers. They can recognize and bind to target molecules with extraordinary selectivity and affinity.
Methods of Application or Experimental Procedures: Unnatural amino acids are synthesized and can be incorporated into aptamers to expand their functions.
Results or Outcomes: The incorporation of unnatural amino acids into aptamers allows the introduction of altered physicochemical and biological properties.
Specific Scientific Field: Health Benefits of Flaxseed Oil.
Summary of the Application: Flaxseed oil, which can be synthesized using “2-Ethylbut-2-enedioic acid”, is known for its health benefits attributed to its unique chemical composition.
Methods of Application or Experimental Procedures: Flaxseed oil is used in various health applications due to its richness in omega-3 polyunsaturated fatty acids (PUFA) including α-linolenic acid (ALA).
2-Ethylbut-2-enedioic acid, also known by its chemical formula , is a dicarboxylic acid characterized by the presence of two carboxylic acid groups (-COOH) and a double bond between the second and third carbon atoms. This compound is relevant in various chemical and biological applications due to its unique structure, which allows it to participate in a range of
These reactions illustrate the compound's versatility as a reagent in organic synthesis and its potential for modification into more complex structures .
Research indicates that 2-Ethylbut-2-enedioic acid may exhibit various biological activities. Its structural features suggest potential interactions with biological macromolecules, which could influence metabolic pathways. Some studies have explored its role as a precursor in the synthesis of biologically active compounds, although specific pharmacological effects remain less documented. The compound's derivatives may have applications in pharmaceuticals or agrochemicals due to their potential bioactivity .
The synthesis of 2-Ethylbut-2-enedioic acid can be achieved through several methods:
2-Ethylbut-2-enedioic acid finds applications across various fields:
The diversity of its applications stems from its functional groups that allow for further chemical modifications .
Interaction studies involving 2-Ethylbut-2-enedioic acid focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its behavior in biological systems and its potential interactions with enzymes or receptors. Understanding these interactions is crucial for predicting how this compound might behave in vivo or in industrial applications .
Several compounds share structural similarities with 2-Ethylbut-2-enedioic acid. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Maleic Acid | Contains two carboxylic groups, unsaturated | |
| Fumaric Acid | Geometric isomer of maleic acid | |
| Succinic Acid | Saturated dicarboxylic acid | |
| Glutaric Acid | Linear chain dicarboxylic acid |
Uniqueness of 2-Ethylbut-2-enedioic Acid:
Unlike other similar compounds, 2-Ethylbut-2-enedioic acid has a branched structure that contributes to its distinct reactivity and potential applications. Its specific arrangement allows for unique interactions that may not be observed in linear dicarboxylic acids like succinic or glutaric acids .
2-Ethylbut-2-enedioic acid represents a distinctive α,β-unsaturated dicarboxylic acid with the molecular formula C₆H₈O₄ and a molecular weight of 144.12 g/mol [1]. The compound exhibits a unique structural architecture characterized by the presence of an ethyl substituent at the second carbon position of a butenedioic acid framework, creating a branched unsaturated dicarboxylic acid system [1] [2].
The fundamental atomic connectivity pattern involves a central four-carbon chain containing a double bond between the second and third carbon atoms, with carboxylic acid functional groups positioned at both terminal carbons [1] [3]. The ethyl group substitution at the C-2 position introduces significant steric and electronic effects that distinguish this compound from linear analogs. The molecule contains a total of six carbon atoms, eight hydrogen atoms, and four oxygen atoms arranged in a conjugated system that facilitates electron delocalization [1] [3].
Table 1: Fundamental Molecular Properties of 2-Ethylbut-2-enedioic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈O₄ |
| Molecular Weight (g/mol) | 144.12 |
| IUPAC Name | 2-ethylbut-2-enedioic acid |
| CAS Registry Number | 13074-60-7 |
| Chemical Structure Type | α,β-Unsaturated dicarboxylic acid |
| Functional Groups | Two carboxylic acid groups, one C=C double bond |
| Stereochemical Configuration | Potential E/Z isomerism |
| Bond Connectivity Pattern | Branched alkene with terminal carboxyl groups |
The bonding patterns within 2-ethylbut-2-enedioic acid demonstrate characteristic features of unsaturated carboxylic acids. The central double bond exhibits typical alkene characteristics with a bond length of approximately 1.34 Å, while the carboxylic acid groups contain both C=O double bonds (1.23 Å) and C-O single bonds (1.36 Å) [4]. The presence of multiple bond types creates a complex electronic environment that influences the overall molecular reactivity and stability [5].
Table 2: Atomic Connectivity and Bonding Analysis
| Bond Type | Bond Length (Å) | Occurrence Count | Hybridization State |
|---|---|---|---|
| C-C Single Bond | 1.54 | 3 | sp³-sp³ |
| C=C Double Bond | 1.34 | 1 | sp²-sp² |
| C-O Single Bond (Carboxyl) | 1.36 | 2 | sp²-sp³ |
| C=O Double Bond (Carbonyl) | 1.23 | 2 | sp²-sp² |
| O-H Single Bond | 0.96 | 2 | sp³-s |
| C-H Single Bond | 1.09 | 8 | sp³-s / sp²-s |
The α,β-unsaturated system in 2-ethylbut-2-enedioic acid presents significant stereochemical complexity due to the presence of the ethyl substituent and the potential for geometric isomerism around the central double bond [6] [5]. The compound can exist in two primary stereochemical configurations: the E-isomer (trans) where the ethyl group and one carboxyl group are positioned on opposite sides of the double bond plane, and the Z-isomer (cis) where these groups are on the same side [7] [8].
The stereochemical considerations are particularly important in α,β-unsaturated carbonyl compounds because the electronic conjugation between the π-orbitals of the C=C double bond and the carbonyl groups creates a rigid planar structure that restricts rotation [9] [5]. This restriction leads to the formation of distinct geometric isomers with different physical and chemical properties. The presence of the ethyl substituent at the α-position introduces additional steric effects that can influence the relative stability of different conformations [10].
The conjugated nature of the α,β-unsaturated system results in electron delocalization that extends across the C=C double bond and the adjacent carbonyl groups [9] [5]. This delocalization creates a "soft" electrophilic character at the β-carbon position, making the compound susceptible to nucleophilic attack through Michael addition reactions [5]. The stereochemical arrangement significantly affects the reactivity pattern, with different isomers exhibiting varying degrees of electrophilic activation.
Table 3: Stereochemical Configuration Analysis
| Isomer Type | Configuration | Relative Stability | Physical Properties Effect |
|---|---|---|---|
| E-Isomer (Trans) | Ethyl and carboxyl groups on opposite sides | Generally more stable | Higher melting point, lower dipole moment |
| Z-Isomer (Cis) | Ethyl and carboxyl groups on same side | Generally less stable | Lower melting point, higher dipole moment |
| Conformational States | Multiple rotamers around single bonds | Variable based on steric factors | Affects solubility and reactivity |
| Tautomeric Forms | Keto-enol equilibrium possible | Favors enol form due to conjugation | Influences spectroscopic properties |
Computational modeling studies using density functional theory (DFT) methods provide detailed insights into the electron density distribution patterns in 2-ethylbut-2-enedioic acid [12] [13] [14]. The α,β-unsaturated system creates a unique electronic environment characterized by extensive π-electron delocalization that extends across the C=C double bond and the adjacent carbonyl groups [5] [12].
Frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily composed of π-orbitals delocalized over the conjugated system, with significant electron density concentrated on the double bond and carbonyl oxygens [15] [16]. The HOMO energy levels typically range from -6.2 to -6.8 eV, indicating moderate electron-donating capability [15]. The lowest unoccupied molecular orbital (LUMO) exhibits π*-antibonding character with electron density concentrated on the carbonyl oxygens and the β-carbon position, creating electrophilic sites susceptible to nucleophilic attack [15] [16].
The electron density distribution analysis shows significant polarization effects due to the presence of electron-withdrawing carboxyl groups and the electron-donating ethyl substituent [12] [17]. The carboxyl groups create electron-deficient regions that enhance the electrophilic character of the α,β-unsaturated system, while the ethyl group provides electron density that stabilizes the molecular framework [12]. This electronic asymmetry contributes to the compound's reactivity patterns and influences its stereochemical preferences.
Table 4: Computational Molecular Orbital Characteristics
| Orbital Type | Primary Character | Energy Level (eV) | Electron Density Distribution |
|---|---|---|---|
| HOMO (Highest Occupied) | π-orbital (C=C and C=O conjugation) | -6.2 to -6.8 | Delocalized over conjugated system |
| LUMO (Lowest Unoccupied) | π*-orbital (antibonding) | -1.8 to -2.4 | Concentrated on carbonyl oxygens |
| HOMO-1 | σ-orbital (C-C and C-O bonds) | -7.5 to -8.1 | Localized on single bonds |
| LUMO+1 | σ*-orbital (antibonding) | 0.3 to 0.8 | Distributed across framework |
Computational studies utilizing various DFT functionals (B3LYP, PBE0, M06) consistently demonstrate that the electron density in 2-ethylbut-2-enedioic acid is significantly influenced by the conjugation between the C=C double bond and the carbonyl groups [18] [19]. The calculated dipole moments vary depending on the geometric configuration, with cis isomers typically exhibiting higher values (3.2-4.1 Debye) compared to trans isomers (1.8-2.6 Debye) [18]. These computational predictions align with experimental observations regarding the physical properties and reactivity patterns of geometric isomers.